N-hydroxy-2-(4-hydroxyphenyl)acetamide
Overview
Description
N-hydroxy-2-(4-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H9NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-hydroxy-2-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is typically carried out in dilute acetic acid as a solvent, with the [PdCl2(dppb)] catalyst precursor. Under optimized reaction conditions, it is possible to achieve a high selectivity of 85% for this compound in approximately 5 hours .
Industrial Production Methods
Industrial production of this compound often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability, including low overall yield and severe effluent problems .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, palladium catalysts for reductive carbonylation, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound include aniline, 4-aminophenol, and 1,3-diphenylurea .
Scientific Research Applications
N-hydroxy-2-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is structurally related to paracetamol and is investigated for its potential analgesic and antipyretic effects.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It inhibits the catalytic activity of enzymes such as horse radish peroxidase, which is a model for thyroid peroxidase. This inhibition affects the oxidation of iodides to diiodine by hydrogen peroxide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-2-(4-hydroxyphenyl)acetamide include:
N-hydroxy-N-(4-hydroxyphenyl)acetamide:
N-(2-hydroxyphenyl)acetamide: Known for its anti-inflammatory properties.
2-acetamidophenol: Another compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific structural features and the ability to undergo a variety of chemical reactions.
Properties
IUPAC Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWTQQJPWXPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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